N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at position 5 and a phenylthio-propanamide chain at position 2. This structure combines pharmacologically relevant scaffolds: the 1,3,4-oxadiazole ring (known for antimicrobial and anticancer properties) , the isoxazole group (associated with anti-inflammatory activity), and the phenylthioether linkage (implicated in modulating lipophilicity and metabolic stability).
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-12(7-9-22-10-4-2-1-3-5-10)16-14-18-17-13(20-14)11-6-8-15-21-11/h1-6,8H,7,9H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBJVTPNBKUEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isoxazole and oxadiazole rings, followed by the introduction of the phenylthio group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Construction of the 1,3,4-Oxadiazole Ring
The oxadiazole component can be synthesized through cyclization reactions involving hydroxylamine derivatives. For instance, hydroxylamine reacts with β-keto esters or diketones to form oxadiazoles under acidic or basic conditions . Alternatively, 1,3,4-oxadiazol-2(3H)-ones, which are precursors to oxadiazoles, can be prepared via optimization of fragment screening hits, as demonstrated in studies targeting Notum carboxylesterase .
Coupling Reactions for Amide Bond Formation
The propanamide backbone is synthesized using standard amide coupling methods . For example:
-
Step 1 : Activation of the carboxylic acid group (e.g., using EDC or DCC) to form an active ester.
-
Step 2 : Reaction with an amine (e.g., phenylthio-containing amine) to form the amide bond.
This approach is analogous to methods used for benzamide derivatives, but adapted for the specific phenylthio-substituted propanamide.
Key Reaction Mechanisms
Stability and Reactivity
The compound’s stability is influenced by:
-
Isoxazole : Highly stable due to aromaticity but may undergo electrophilic substitution at the 4-position .
-
Oxadiazole : Acidic (pKa ~6–7) due to conjugation of the lone pairs, enabling participation in hydrogen bonding .
-
Phenylthio group : Resistant to oxidation but reactive under strong acidic/basic conditions.
Analytical Characterization
Key methods include:
-
NMR spectroscopy : Confirms coupling between aromatic protons and sulfur-containing moieties.
-
Mass spectrometry : Validates molecular weight and fragmentation patterns.
-
Infrared spectroscopy : Identifies amide (N–H stretch) and oxadiazole (C=N stretch) functional groups.
Therapeutic Implications
The compound’s structural features (isoxazole, oxadiazole, phenylthio) suggest potential biological activity , such as:
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds with oxadiazole and isoxazole rings exhibit significant antimicrobial activity. Studies have reported that N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide shows efficacy against various bacterial and fungal strains. For example:
| Microorganism | Activity Level |
|---|---|
| Mycobacterium bovis | Strong inhibition |
| Candida albicans | Moderate antifungal activity |
| Escherichia coli | Effective antibacterial effects |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, derivatives of similar structures have demonstrated high percent growth inhibition against various cancer types:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
The mechanisms are believed to involve the modulation of enzymes and receptors associated with cancer pathways, leading to apoptosis in cancer cells .
Case Studies
Several studies have focused on the biological assessment of compounds related to this compound:
- Antimicrobial Evaluation : A study synthesized various derivatives and assessed their antimicrobial activity using the disc diffusion method against standard strains like Staphylococcus aureus and Escherichia coli. The results indicated that many derivatives exhibited potent activity, suggesting their potential as therapeutic agents .
- Anticancer Studies : Another investigation involved testing the compound's efficacy against glioblastoma cell lines. The results showed significant cytotoxic effects, leading to increased interest in its development as an anticancer drug .
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, bind to receptors, or interfere with cellular signaling processes.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Toxicity : The target compound’s phenylthio group may reduce hemolytic risk compared to piperidinyl-sulfonyl derivatives .
- Synthetic Feasibility : The target’s isoxazole-oxadiazole scaffold could be synthesized via cyclization of thiosemicarbazides (similar to ), but POCl3-mediated reactions may require optimization for yield .
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that integrates isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a unique structure comprising an isoxazole ring linked to a 1,3,4-oxadiazole ring and a phenylthio group. The synthesis typically involves multi-step reactions starting with the formation of the isoxazole and oxadiazole rings, followed by the introduction of the phenylthio moiety. Common reagents used in these reactions include hydroxylamine for isoxazole synthesis and hydrazine derivatives for oxadiazole formation .
2. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various isoxazole derivatives, including those similar to this compound. For instance, compounds derived from isoxazoles have shown significant antimicrobial activity against several bacterial strains. In one study, derivatives exhibited minimal inhibitory concentrations (MIC) that indicated potent activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Bacillus subtilis | 8 |
3. Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound's structural components suggest potential activity against tumor cells through mechanisms that may involve apoptosis induction or cell cycle arrest. For example, studies on related compounds have shown IC50 values indicating significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 2: Cytotoxicity Profile of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | 10 |
| Compound E | MCF-7 | 15 |
| Compound F | PC-3 | 12 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research has suggested that isoxazole derivatives can modulate enzyme activities or disrupt cellular processes critical for pathogen survival and tumor growth. For instance, some derivatives have been shown to inhibit key enzymes involved in the metabolic pathways of cancer cells or pathogens .
5. Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To identify which structural features contribute most significantly to biological activity.
- Combination Therapies : Evaluating the compound's effectiveness in combination with existing antimicrobial or anticancer agents.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide?
A common approach involves multi-step reactions, such as coupling 1,3,4-oxadiazole precursors with isoxazole derivatives via amide bond formation. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine (4 hours, TLC monitoring) yields analogous acetamide derivatives . Optimization may require adjusting solvents (e.g., 1,4-dioxane or THF), catalysts (e.g., K₂CO₃), and temperature (e.g., 90°C) .
Q. How can researchers confirm the structural integrity of this compound?
Use spectroscopic techniques:
Q. What biological activities are associated with isoxazole-oxadiazole hybrids?
Similar compounds exhibit antitumor, antimicrobial, and enzyme inhibitory properties. For instance, isoxazole derivatives inhibit COX-2 or α-glucosidase, while 1,3,4-oxadiazoles show anticancer activity via apoptosis induction. Evaluate bioactivity using in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model electronic interactions between oxadiazole and isoxazole moieties. Combine with machine learning to screen solvent/catalyst combinations, reducing experimental trial-and-error .
Q. What experimental design strategies improve yield in multi-step syntheses?
Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios). For example:
Q. How should researchers address contradictory bioactivity data across studies?
Methodological inconsistencies (e.g., assay conditions, cell lines) often cause discrepancies. Solutions include:
- Standardized protocols : Use identical cell cultures (e.g., HepG2 for cytotoxicity) and reagent batches.
- Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis alongside MTT).
- Stability testing : Assess compound degradation under assay conditions (e.g., pH, temperature) .
Q. What advanced techniques assess stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 1–3 months (ICH guidelines).
- HPLC-MS monitors degradation products (e.g., hydrolysis of the oxadiazole ring).
- DSC/TGA evaluates thermal decomposition profiles .
Q. How can experimental data be integrated with computational models to predict physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
